4-Piperidinopiperidine

Übersicht

Beschreibung

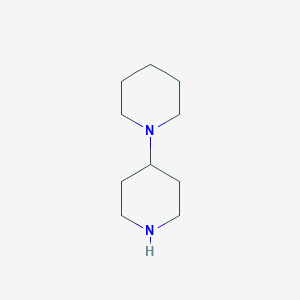

[1,4']Bipiperidinyl: ist eine organische Verbindung mit der Summenformel

C10H20N2

. Es besteht aus zwei Piperidinringen, die durch eine Einfachbindung verbunden sind. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie und die organische Synthese. Es erscheint als weißer oder leicht gelblicher kristalliner Feststoff und hat einen Schmelzpunkt von etwa 64-66°C .Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

-

Reduktive Aminierung: : Eine übliche Methode zur Synthese von [1,4']Bipiperidinyl beinhaltet die reduktive Aminierung von 4-Piperidon mit Piperidin. Diese Reaktion verwendet typischerweise ein Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohle.

-

Cyclisierungsreaktionen: : Eine andere Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. Zum Beispiel kann die Reaktion von 1,4-Dibrombutan mit Piperidin unter basischen Bedingungen [1,4']Bipiperidinyl ergeben.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von [1,4']Bipiperidinyl häufig großtechnische reduktive Aminierungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Destillation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation: : [1,4']Bipiperidinyl kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

-

Reduktion: : Die Verbindung kann reduziert werden, um gesättigtere Derivate zu bilden. Typische Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

-

Substitution: : [1,4']Bipiperidinyl kann an Substitutionsreaktionen teilnehmen, bei denen eines der Wasserstoffatome durch eine andere funktionelle Gruppe ersetzt wird. Halogenierung und Alkylierung sind gängige Beispiele.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxid-Derivate.

Reduktion: Gesättigtere Piperidinderivate.

Substitution: Alkylierte oder halogenierte Piperidinderivate.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : C10H20N2

- Molecular Weight : Approximately 168.28 g/mol

- Appearance : White or slightly yellow crystalline solid

- Melting Point : Approximately 64-66°C

The unique biphasic structure of 4-Piperidinopiperidine enhances its biological activity compared to simpler piperidines, making it a compound of interest in drug development and synthesis.

Medicinal Chemistry

This compound derivatives are explored for their pharmacological properties, particularly in treating neurological disorders, pain management, and as antipsychotic agents. The following table summarizes some significant findings regarding its medicinal applications:

Biological Research

In biological contexts, this compound has shown potential as a ligand in receptor binding studies and enzyme inhibition assays. Notably:

- It interacts with liver carboxylesterase 1, influencing hydrolysis processes critical for drug metabolism.

- Studies have demonstrated its ability to induce apoptosis in lymphoma cell lines, indicating its potential as an anti-cancer agent .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its role as a building block for more complex molecules is significant in developing novel synthetic methodologies .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various this compound derivatives against multiple cancer cell lines (e.g., MDA-MB231 for breast cancer). The results indicated that certain derivatives exhibited higher potency than established chemotherapeutics like melphalan and doxorubicin. The mechanism involved the inhibition of pro-angiogenic transcription factors, leading to reduced tumor growth .

Case Study 2: Neurological Applications

Research on this compound derivatives revealed promising results in treating neurological disorders. Derivatives were synthesized and tested for their ability to modulate neurotransmitter systems, showing efficacy comparable to existing treatments for conditions such as schizophrenia .

Case Study 3: Drug Delivery Systems

Innovative studies have explored using this compound-based nanocarriers for bioimaging and dual drug delivery in cancer cells. These systems enhance the targeted delivery of therapeutic agents while minimizing systemic toxicity .

Wirkmechanismus

The mechanism of action of [1,4’]Bipiperidinyl and its derivatives often involves interaction with specific molecular targets such as receptors or enzymes. For example, some derivatives act as antagonists or agonists at neurotransmitter receptors, modulating their activity and influencing physiological responses. The exact pathways and targets depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Piperidin: Eine einfachere Struktur mit einem einzigen Piperidinring.

N-Methylpiperidin: Ein Piperidinring mit einer Methylgruppe, die am Stickstoffatom gebunden ist.

1,4-Diazabicyclo[2.2.2]octan (DABCO): Eine bicyclische Verbindung mit zwei Stickstoffatomen.

Einzigartigkeit

[1,4']Bipiperidinyl ist einzigartig aufgrund seiner doppelten Piperidinringstruktur, die besondere chemische und physikalische Eigenschaften verleiht. Diese Struktur ermöglicht eine größere Vielseitigkeit bei chemischen Reaktionen und Anwendungen im Vergleich zu einfacheren Piperidinderivaten. Seine Fähigkeit, stabile Komplexe mit verschiedenen Reagenzien zu bilden, und sein Potenzial zur Funktionalisierung machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.

Biologische Aktivität

4-Piperidinopiperidine, a bicyclic amine compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent studies and findings.

Overview of this compound

This compound is characterized by two piperidine rings connected by a single bond. This structural configuration allows for various interactions with biological targets. The compound has been investigated for its potential in treating neurological disorders, cancer, and as an antibacterial agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds can inhibit the replication of viruses, such as the hepatitis C virus (HCV). For example, 4-aminopiperidine derivatives have shown effective inhibition of HCV assembly stages, with EC50 values around 2.57 μM .

- Antitumor Properties : Compounds derived from piperidone structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in MDA-MB231 (breast) and PC3 (pancreatic) cancer cells by inhibiting key transcription factors involved in tumor progression .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of piperidine derivatives, which can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines. This suggests a potential role in managing chronic inflammatory diseases .

Antitumor Activity

A notable study demonstrated that 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one exhibited higher antiproliferative activity than curcumin against breast cancer cells. The proposed mechanism involves the inhibition of hypoxia-inducible factor (HIF), crucial for tumor growth under low oxygen conditions .

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 | <1 | HIF inhibition |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | HepG2 | <10 | Apoptosis induction |

Antiviral Activity

In a high-throughput screening study targeting HCV, several piperidine derivatives were identified as potent inhibitors. The most promising candidates demonstrated low cytotoxicity alongside significant antiviral activity, making them suitable for further development as antiviral agents .

Safety and Toxicological Profile

While exploring the biological activities of this compound, it is crucial to consider its safety profile:

- Toxicity Concerns : Long-term exposure to piperidine derivatives has raised concerns regarding respiratory irritants and potential carcinogenic effects. Studies indicate that these compounds can cross biological barriers such as the placenta and may pose risks during pregnancy .

- Allergic Reactions : There is evidence suggesting that skin contact with piperidine compounds can lead to sensitization reactions in some individuals. Monitoring for allergic responses is essential during clinical evaluations .

Eigenschaften

IUPAC Name |

1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197648 | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-50-1 | |

| Record name | 1,4′-Bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidino-piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4'-bipiperidyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINO-PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.